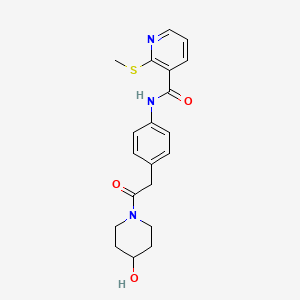

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-27-20-17(3-2-10-21-20)19(26)22-15-6-4-14(5-7-15)13-18(25)23-11-8-16(24)9-12-23/h2-7,10,16,24H,8-9,11-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCOUWBADUYFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from diverse studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a phenyl moiety, and a methylthio group. Its chemical formula is , with a molecular weight of approximately 366.45 g/mol.

Research indicates that this compound may act through multiple pathways:

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Neuroprotective Properties

In a study examining the role of nitric oxide in methamphetamine neurotoxicity, it was found that compounds similar to this compound could mitigate neuronal damage. The protective effects were attributed to modulation of nitric oxide synthase activity, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Anticancer Activity

A preliminary investigation into the antiproliferative effects of related compounds showed promising results against various cancer cell lines. The study highlighted the need for further exploration into the specific mechanisms by which these compounds inhibit cell growth and induce apoptosis .

Research Findings

Recent research has focused on the synthesis and characterization of new derivatives based on the core structure of this compound. These derivatives have been tested for various biological activities, including:

- Antitumor Activity : Certain derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models.

- Anti-inflammatory Properties : Some studies have indicated that modifications to the core structure can enhance anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .

Scientific Research Applications

Neuroprotective Properties

Research has indicated that N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide may exhibit neuroprotective effects. A study focused on the role of nitric oxide in methamphetamine-induced neurotoxicity found that compounds with similar structures could reduce neuronal damage by modulating nitric oxide synthase activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Preliminary investigations demonstrated its antiproliferative effects against several cancer cell lines. For instance, derivatives of similar compounds showed significant inhibition of cell growth and induction of apoptosis in human cancer cells. Further research is necessary to elucidate the specific mechanisms by which these compounds exert their effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Initial studies indicate that it may possess activity against common pathogens, providing a basis for further exploration in developing new antimicrobial agents .

Case Study 1: Neuroprotection in Methamphetamine Toxicity

In a controlled study, researchers investigated the neuroprotective effects of this compound against methamphetamine-induced neurotoxicity. The findings suggested that the compound could mitigate neuronal damage through the modulation of nitric oxide synthase activity, highlighting its potential therapeutic role in neurodegenerative conditions .

Case Study 2: Anticancer Efficacy Against Breast Cancer Cell Lines

A series of experiments were conducted to assess the anticancer efficacy of this compound against breast cancer cell lines. The results revealed that the compound inhibited cell proliferation and induced apoptosis, indicating its potential as a novel therapeutic agent for breast cancer treatment .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linker

The acetamide group (2-oxoethyl) is susceptible to hydrolysis under acidic or alkaline conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and amine derivatives.

Example Reaction Pathway :

Conditions :

-

Acidic: HCl (6M), reflux, 24 h

-

Alkaline: NaOH (2M), 80°C, 12 h

Observed Outcomes in Analogous Structures :

| Reactant | Product | Yield (%) | Source |

|---|---|---|---|

| 2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide | 2-(4-hydroxypiperidin-1-yl)acetic acid + oxolan-2-ylmethanamine | 75–80% |

Oxidation of the Methylthio Group

The methylthio (-S-CH₃) substituent on the nicotinamide ring can undergo oxidation to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃). This reaction is catalyzed by oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Example Reaction Pathway :

Conditions :

-

Stepwise oxidation with 30% H₂O₂ in acetic acid (0–5°C, 4 h)

Theoretical Implications :

-

Sulfoxide/sulfone formation alters electronic properties of the nicotinamide ring, potentially enhancing hydrogen-bonding interactions .

Functionalization of the 4-Hydroxypiperidine Moiety

The hydroxyl group on the piperidine ring participates in nucleophilic substitution or esterification reactions.

Etherification

Reaction with alkyl halides or tosylates forms ether derivatives:

Conditions :

-

K₂CO₃, DMF, 60°C, 8 h

Esterification

Reaction with acyl chlorides or anhydrides yields esters:

Observed Outcomes in Analogous Structures :

| Reactant | Product | Yield (%) | Source |

|---|---|---|---|

| 4-hydroxypiperidine derivatives | 4-acetoxypiperidine | 85–90% |

Ring-Opening Reactions of Piperidine

Under strong acidic conditions (e.g., H₂SO₄), the piperidine ring may undergo ring-opening via C-N bond cleavage. This is less common unless harsh conditions are applied.

Complexation with Metal Ions

The amide and sulfur groups may act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺). Such interactions are critical in catalysis or metallodrug design but require experimental validation.

Photochemical Reactivity

The methylthio group and aromatic systems may undergo photodegradation under UV light, leading to:

-

Radical formation

-

C-S bond cleavage

Limitations and Research Gaps

-

Empirical Data : Direct experimental studies on this compound are scarce. Most inferences derive from structural analogs (e.g., ).

-

Biological Reactivity : Enzymatic transformations (e.g., CYP450-mediated oxidation) remain unexplored.

-

Stability : No data exist on thermal or pH-dependent degradation under physiological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of nicotinamide derivatives and amide-linked pharmacophores. Below is a comparative analysis of its key features against analogs reported in the literature:

Core Nicotinamide Derivatives

- Compound 40/41 (): Structure: 6-(Substituted benzylthio)-N-(4-fluorophenyl)nicotinamide. Key Differences: Replaces the hydroxypiperidine group with a fluorophenyl carbamoyl moiety. Pharmacokinetics: Lower HPLC purity (70.7% for 40 vs. 91.8% for 41) suggests positional isomerism impacts stability .

Methylthio-Substituted Amides

(S)-N-(1-Oxo-1-(2-(4-(Trifluoromethyl)Phenyl)Hydrazineyl)Propan-2-yl)Isonicotinamide ():

- Structure: Methylthio group on a branched aliphatic chain.

- Synthesis: Lower yield (26%) for methylthio-substituted butan-2-yl derivatives, indicating steric challenges during coupling .

- Stability: Methylthio groups in aliphatic chains show higher susceptibility to oxidative metabolism compared to aromatic thioethers.

-

- Structure: (2E,4E)-Penta-2,4-dienamide linked to methylthio-substituted phenyl groups.

- Physicochemical Properties: Higher melting points (e.g., 231.4–233.5°C for D16) suggest strong crystalline packing due to planar dienamide cores, unlike the flexible hydroxypiperidine bridge in the target compound .

Hydroxypiperidine-Containing Analogs

- 19m (): Structure: 2-Methyl-2-(4-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)phenoxy)propanoic acid. Key Differences: Replaces nicotinamide with a propanoic acid group; hydroxyphenyl instead of hydroxypiperidine. Bioactivity: Demonstrated radiotherapy sensitization (IC50 < 1 µM in hypoxic cancer cells), attributed to the phenoxy-acid motif’s ROS-scavenging activity . Solubility: Carboxylic acid group enhances aqueous solubility (logP = 2.1) compared to the neutral hydroxypiperidine in the target compound.

Piperidine/Phenoxy Hybrids

- BT-O20 (): Structure: Complex spiroimidazolidine-piperazine hybrid with fluorobenzyl and trifluoropropyl groups. Target Specificity: Designed as a p300/CBP degrader with sub-nanomolar DC50 values, leveraging piperazine for proteasome recruitment . Contrast: The target compound’s hydroxypiperidine is unlikely to engage E3 ligases but may improve blood-brain barrier penetration.

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Given its structural similarity to compounds classified under acute toxicity and skin/eye irritation categories (e.g., GHS hazards in and ), researchers should:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Employ engineering controls such as fume hoods to minimize inhalation risks ( ).

- Avoid dust generation during weighing or synthesis ( ).

- Implement emergency protocols for accidental exposure: flush eyes/skin with water for 15 minutes and seek medical evaluation ( ).

Basic: How can researchers optimize the synthesis of this compound?

Answer:

Key strategies include:

- Stepwise coupling : Use methods analogous to piperidine-acetamide derivatives, such as coupling 4-hydroxypiperidine with a bromoacetophenone intermediate, followed by nicotinamide substitution ( ).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) for ≥95% purity ( ).

- Yield improvement : Optimize reaction temperatures (e.g., 60–80°C for amide bond formation) and catalyst loading (e.g., 1.2 eq. of HATU for coupling) ( ).

Basic: What analytical techniques are effective for characterizing this compound?

Answer:

- Structural confirmation : Use - and -NMR to verify piperidine ring protons (δ 3.0–4.0 ppm) and methylthio groups (δ 2.5 ppm) ( ).

- Purity assessment : HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) and UV detection at 254 nm ( ).

- Crystallography : Single-crystal X-ray diffraction to resolve intramolecular hydrogen bonding (e.g., N–H⋯O interactions) ( ).

Advanced: How can computational methods predict this compound’s receptor binding affinity?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with targets such as histamine H1/H4 receptors ( ). Key parameters:

- Grid box centered on the receptor’s active site (e.g., 25 Å).

- Scoring functions to estimate binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes ().

Advanced: How should researchers resolve contradictions in reported pharmacological data?

Answer:

- Meta-analysis : Compare IC values across studies (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific variability ( ).

- Replicate studies : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. CHO for receptor studies) ( ).

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if conflicting data arise from fluorescence-based assays ().

Advanced: What strategies improve metabolic stability assessment?

Answer:

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS ().

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates ().

- In silico tools : Predict metabolic soft spots with ADMET Predictor™ (e.g., hydroxylation at the piperidine ring) ().

Advanced: How can structural analogs guide SAR studies?

Answer:

- Analog synthesis : Modify the methylthio group to sulfoxide (e.g., replace –SCH with –SOCH) and compare potency ( ).

- Pharmacophore mapping : Overlay with pyridinyl-acetamide derivatives ( ) to identify critical hydrogen-bond donors/acceptors.

- Data correlation : Plot logP vs. IC to assess lipophilicity-activity relationships ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.